molecular formula C6H11NO3 B063206 (2S,3R)-3-hydroxypiperidine-2-carboxylic acid CAS No. 194297-98-8

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B063206
CAS No.: 194297-98-8
M. Wt: 145.16 g/mol
InChI Key: FDMYUQHVJYNDLI-UHNVWZDZSA-N
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Description

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a chiral, multifunctional piperidine derivative of significant interest in medicinal chemistry and drug discovery. This stereochemically defined compound serves as a versatile and valuable chiral building block, or synthon, for the synthesis of complex molecules. Its structure incorporates three distinct functional groups—a carboxylic acid, a secondary alcohol, and a secondary amine—within a constrained six-membered ring, making it a privileged scaffold for constructing protease inhibitor libraries and other pharmacologically active compounds.

Properties

IUPAC Name

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMYUQHVJYNDLI-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Precursor Cyclization

The most widely documented chemical route involves cyclization of 5-halo-2-hydroxypentylamine halogen acid salts (e.g., 5-chloro-2-hydroxypentylamine hydrochloride) under alkaline conditions. This method leverages intramolecular nucleophilic substitution to form the piperidine ring while preserving the hydroxyl and carboxylic acid groups.

Reaction Mechanism :

  • Alkaline deprotonation : Aqueous sodium hydroxide (10–15% w/v) deprotonates the hydroxyl and amine groups.

  • Ring closure : The amine attacks the δ-carbon of the halogenated chain, displacing chloride and forming the six-membered piperidine ring.

  • Acidification : Post-reaction neutralization isolates the free amino acid.

Optimized Conditions :

ParameterOptimal Value
Temperature40–50°C
Reaction time4–6 hours
NaOH concentration20% (w/v)
Yield82–85%

This method achieves 85% yield with minimal epimerization due to the rigid transition state during cyclization. Nuclear magnetic resonance (NMR) data confirm stereochemical fidelity:

  • ¹H NMR (CDCl₃) : δ 3.67 (sept, 1H, J=3.3Hz), 2.92 (dd, 1H, J=2.7,11.9Hz).

  • Mass spectrometry : m/z=102 (M⁺+1).

Limitations and Scalability Challenges

  • Byproduct formation : Residual chloride ions necessitate extensive washing and recrystallization.

  • Solvent waste : Aqueous reaction media generate high volumes of saline wastewater, complicating industrial scaling.

Biocatalytic Hydroxylation Using Engineered Proline Hydroxylases

Enzyme Engineering and Substrate Specificity

Recent advances employ engineered Fe(II)/α-ketoglutarate-dependent proline hydroxylases to hydroxylate pipecolic acid enantioselectively. These enzymes, optimized via directed evolution, exhibit >99% stereoselectivity for the (2S,3R) configuration.

Key Mutations Enhancing Activity :

Wild-Type ResidueMutant ResidueEffect on Catalysis
Leu124PheSubstrate binding affinity ↑
Asp189AsnOxygen activation efficiency↑

Reaction Parameters :

ParameterOptimal Value
pH7.0–7.5
Temperature25–30°C
Co-substrateα-Ketoglutarate (2 eq)
Conversion rate94%

Advantages Over Chemical Methods

  • Stereocontrol : Enzymatic catalysis avoids racemization, critical for pharmaceutical applications.

  • Sustainability : Biocatalytic processes reduce heavy metal waste and energy consumption.

Hybrid Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

To prevent unwanted side reactions during chemical synthesis, the amine group is often protected with Boc anhydride before cyclization.

Synthetic Sequence :

  • Protection : Treat piperidine intermediate with Boc₂O in dichloromethane.

  • Cyclization : Proceed with standard ring-closure conditions.

  • Deprotection : Remove Boc group using trifluoroacetic acid.

Yield Optimization :

StepYield
Boc protection76%
Deprotection91%

Characterization Data :

  • N-Boc intermediate : ¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc).

  • Final product : MS m/z=245 (M⁺+1).

Comparative Analysis of Methodologies

MethodYieldStereoselectivityScalabilityEnvironmental Impact
Chemical cyclization85%ModerateHighLow
Biocatalytic hydroxylation94%ExcellentModerateHigh
Boc-mediated synthesis76–91%HighModerateModerate

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Chemical synthesis : Preferred for bulk production due to established infrastructure, despite lower stereocontrol.

  • Biocatalysis : Growing adoption in API manufacturing, driven by regulatory incentives for green chemistry.

Process Intensification Strategies

  • Continuous flow reactors : Reduce reaction times by 40% in cyclization steps.

  • Enzyme immobilization : Stabilize hydroxylases for reuse over 15 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, including dioxygenases, which catalyze its hydroxylation. This hydroxylation process is crucial for the biosynthesis of several natural products and bioactive molecules .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituents Melting Point (°C) Key Applications
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid C₆H₁₁NO₃ 145.16 6-membered -OH (C3), -COOH (C2) Not reported Bioactive precursor
(2S,3S)-3-Hydroxypipecolic acid C₆H₁₁NO₃ 145.16 6-membered -OH (C3), -COOH (C2) Not reported Febrifugine/swainsonine synthesis
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid HCl C₅H₁₀NO₃·HCl 163.60 5-membered -OH (C3), -COOH (C2) Not reported Enzyme inhibitors
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid C₆H₁₁NO₅ 177.16 5-membered -OH (C3, C4), -CH₂OH (C5) 449 (decomposes) Glycosidase inhibition

Biological Activity

(2S,3R)-3-hydroxypiperidine-2-carboxylic acid is a non-proteinogenic amino acid derivative and a stereoisomer of pipecolic acid. Its unique stereochemistry significantly influences its biological activity, making it a valuable compound in medicinal chemistry and various biosynthetic pathways. This article explores the biological activities, synthesis methods, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₇H₁₃N₁O₃
  • Functional Groups : Hydroxyl group (-OH) at the 3-position and carboxylic acid group (-COOH) at the 2-position of the piperidine ring.

Biological Activities

Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets. Key findings include:

  • Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor of specific metabolic pathways. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications in diseases where enzyme regulation is crucial .
  • Neuropharmacological Effects : Due to its structural similarity to neurotransmitters, this compound may interact with receptors involved in neurotransmission, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionModulates specific metabolic pathways; potential therapeutic implications.
NeuropharmacologicalPossible interactions with neurotransmitter receptors; candidate for CNS disorders.
Biosynthetic RoleActs as a key intermediate in the synthesis of bioactive molecules.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Biocatalysis : Utilization of engineered dioxygenases has shown promise for the efficient production of this compound via hydroxylation reactions .
  • Chemical Synthesis : Traditional organic synthesis routes involve multiple steps to introduce functional groups and achieve the desired stereochemistry.

Table 2: Synthesis Methods Overview

MethodDescription
BiocatalysisUse of engineered enzymes for efficient production via hydroxylation.
Chemical SynthesisMulti-step organic reactions to introduce functional groups and achieve stereochemistry.

Case Study 1: Enzyme Interaction Studies

In a study examining the interaction between this compound and specific enzymes, researchers found that modifications to the compound's structure significantly impacted its binding affinity and inhibitory activity. This highlights the importance of stereochemistry in drug design .

Case Study 2: Neuropharmacological Applications

A recent investigation into the neuropharmacological properties of this compound revealed its potential as a therapeutic agent for neurological conditions. The study demonstrated that the compound could modulate synaptic transmission, suggesting its utility in developing new treatments for disorders like depression and anxiety .

Q & A

Q. What synthetic methods are commonly used to prepare (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, and how is stereochemistry controlled?

The synthesis typically involves stereoselective strategies:

  • Chemical reduction : Stereoselective reduction of precursors like this compound using LiAlH₄ under controlled conditions to preserve chirality .
  • Enzymatic hydroxylation : Fe(II)/α-ketoglutarate-dependent dioxygenases hydroxylate L-pipecolic acid with high regio- and stereoselectivity .
  • Multi-step synthesis : Enantiomerically pure intermediates are generated via regioselective mesylation and cyclization, followed by functional group modifications .

Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical purity?

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline form .
  • Chiral HPLC/NMR : Resolves enantiomers and verifies stereochemical integrity .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound and its derivatives?

  • Antitumor potential : Derivatives show activity in cancer therapy models, possibly via enzyme inhibition .
  • Neuroprotective effects : Structural analogs may modulate neurodegenerative pathways .
  • Enzyme interactions : Acts as a chiral building block to study stereospecific enzyme-substrate binding, leveraging its hydroxyl and carboxylic acid groups for hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Stereochemical impurities : Ensure rigorous chiral purity checks (e.g., ≥95% enantiomeric excess via HPLC) .
  • Derivative variability : Biological activity is highly dependent on functional group modifications (e.g., oxidation of the hydroxyl group to ketones alters binding affinity) .
  • Assay conditions : Standardize enzymatic assays (pH, temperature) to minimize variability .

Q. What strategies are effective for designing derivatives with enhanced bioactivity or selectivity?

  • Functional group engineering : Substitute the hydroxyl group via nucleophilic substitution (e.g., using SOCl₂ or PBr₃) to introduce halides or amines .
  • Salt formation : Hydrochloride salts improve solubility and stability for in vitro studies .
  • Scaffold hybridization : Combine with pyrrolidine or proline analogs to exploit ring-size effects on target binding .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • The (2S,3R) configuration enables precise spatial alignment with enzyme active sites, forming hydrogen bonds via the hydroxyl and carboxylic acid groups.
  • Inversion at C2 or C3 reduces binding affinity by 10–100× in protease inhibition assays, highlighting stereodependence .

Q. What computational tools are recommended for predicting the compound’s interactions with novel targets?

  • Molecular docking : Software like AutoDock Vina models binding modes using crystallographic data .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS for dynamics over 100+ ns) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Yield optimization : Enzymatic routes offer high stereoselectivity but require costly cofactors (α-ketoglutarate) .
  • Purification : Remove diastereomers using preparative HPLC or crystallization .
  • Stability : Hydrochloride salts mitigate degradation; store at −20°C in anhydrous conditions .

Methodological Considerations

Q. How should researchers handle discrepancies in synthetic yields reported in literature?

  • Reaction monitoring : Use TLC or in situ IR to identify intermediates and optimize stepwise yields .
  • Catalyst screening : Test alternative catalysts (e.g., Ru-based for asymmetric reductions) to improve efficiency .

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to respiratory risks (H335) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid
Reactant of Route 2
(2S,3R)-3-hydroxypiperidine-2-carboxylic acid

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